molecular formula C8H10N2O B1461177 6-Cyclobutylpyrimidin-4-ol CAS No. 1423024-50-3

6-Cyclobutylpyrimidin-4-ol

Cat. No.: B1461177
CAS No.: 1423024-50-3
M. Wt: 150.18 g/mol
InChI Key: HRFKBSKWXGWARS-UHFFFAOYSA-N
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Description

6-Cyclobutylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclobutyl group attached to the sixth position of the pyrimidine ring and a hydroxyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutylpyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction allows the synthesis of various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

    Substitution: The pyrimidine ring can participate in substitution reactions, where the cyclobutyl group or the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

6-Cyclobutylpyrimidin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclobutylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help in reducing inflammation and other related biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-cyclobutyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFKBSKWXGWARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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